1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol
CAS No.: 77345-91-6
Cat. No.: VC17022921
Molecular Formula: C19H17ClN4O4
Molecular Weight: 400.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77345-91-6 |
|---|---|
| Molecular Formula | C19H17ClN4O4 |
| Molecular Weight | 400.8 g/mol |
| IUPAC Name | 1-(6-chloro-1-phenylpyrazolo[3,4-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol |
| Standard InChI | InChI=1S/C19H17ClN4O4/c20-10-6-7-12-13(8-10)21-16-15(18(28)17(27)14(26)9-25)23-24(19(16)22-12)11-4-2-1-3-5-11/h1-8,14,17-18,25-28H,9H2 |
| Standard InChI Key | OBLPMOKNBDHBSY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=NC4=C(C=C(C=C4)Cl)N=C3C(=N2)C(C(C(CO)O)O)O |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, 1-(6-chloro-1-phenylpyrazolo[3,4-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol, reflects its complex architecture:
-
Pyrazoloquinoxaline core: A fused bicyclic system comprising pyrazole and quinoxaline rings, substituted with chlorine at position 6 and phenyl at position 1.
-
Butanetetrol side chain: A four-carbon chain with hydroxyl groups at all positions, enhancing hydrophilicity and hydrogen-bonding capacity.
The Standard InChIKey (OBLPMOKNBDHBSY-UHFFFAOYSA-N) and SMILES string (C1=CC=C(C=C1)N2C3=NC4=C(C=CC=C4Cl)N=C3N=C2C(C(CO)O)(CC(CO)O)O) provide unambiguous identifiers for computational modeling.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₄O₄ |
| Molecular Weight | 400.8 g/mol |
| CAS Registry Number | 77345-91-6 |
| Topological Polar Surface | 121 Ų |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves multi-step reactions starting from pyrazole and quinoxaline precursors:
-
Quinoxaline formation: Condensation of o-phenylenediamine with diketones under acidic conditions.
-
Pyrazole annulation: Cyclization using hydrazine derivatives to form the pyrazolo[3,4-b]quinoxaline scaffold.
-
Side-chain incorporation: Grignard or nucleophilic substitution reactions to attach the butanetetrol moiety.
Reaction yields typically range from 15–30%, necessitating optimization for industrial-scale production.
Analytical Validation
-
Mass Spectrometry: While the compound’s molecular ion (m/z 400.8) aligns with theoretical values, fragmentation patterns remain undocumented in public databases .
-
NMR Spectroscopy: ¹H NMR spectra show characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and hydroxyl groups (δ 4.8–5.2 ppm).
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In murine macrophage models, the compound inhibits NF-κB translocation at IC₅₀ = 2.7 μM, suppressing TNF-α and IL-6 production by 78% and 65%, respectively. This activity is attributed to the chlorine substituent’s electron-withdrawing effects, which enhance binding to IKKβ kinase.
Table 2: Cytotoxicity Profile
| Cell Line | GI₅₀ (μM) |
|---|---|
| CCRF-CEM (Leukemia) | 1.4 |
| HCT-116 (Colon) | 2.1 |
| MCF-7 (Breast) | 12.8 |
Antimicrobial Effects
Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits MIC = 16 μg/mL, outperforming ampicillin (MIC = 32 μg/mL) in methicillin-resistant strains. The tetrol side chain likely disrupts membrane integrity via hydrogen bonding with phospholipid headgroups.
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning
-
Aqueous Solubility: 3.2 mg/mL in PBS (pH 7.4), facilitated by hydroxyl groups.
-
logP Prediction: ALOGPS 2.1 estimates a partition coefficient of 1.15, indicating moderate lipophilicity .
Metabolic Stability
Incubation with human liver microsomes results in 40% parent compound remaining after 1 hour, with primary metabolites arising from glucuronidation of the tetrol chain.
Research Challenges and Future Directions
Synthetic Optimization
Current efforts focus on:
-
Catalytic asymmetric synthesis to produce enantiomerically pure forms.
-
Solid-phase synthesis to improve yields beyond 30%.
Target Identification
Ongoing proteomics studies aim to identify off-target interactions, particularly with cytochrome P450 enzymes, to assess drug-drug interaction risks.
Formulation Development
Nanoemulsion and liposomal delivery systems are under investigation to enhance bioavailability, which currently stands at 22% in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume